6-Bromo-5-chloro-2,3-dihydro-1h-indol-2-one
Overview
Description
6-Bromo-5-chloro-2,3-dihydro-1h-indol-2-one is a chemical compound with the CAS Number: 1699598-91-8 . It has a molecular weight of 246.49 .
Molecular Structure Analysis
The IUPAC name for this compound is 6-bromo-5-chloro-1H-indol-2-ol . The InChI code is 1S/C8H5BrClNO/c9-5-3-7-4 (1-6 (5)10)2-8 (12)11-7/h1-3,11-12H .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is recommended to be at refrigerator levels .Scientific Research Applications
Synthesis of Diazaoxindoles
The chemical synthesis of diazaoxindoles, which include derivatives of the 6-bromo-5-chloro-2,3-dihydro-1H-indol-2-one scaffold, has been reported for its utility in kinase research. This synthesis process is a part of exploring new scaffolds for pharmaceutical applications, highlighting the compound's role in drug discovery and development (Cheung, Harris, & Lackey, 2001).
Crystal Structure Insights
6-Bromoindigo Structural Analysis
A detailed analysis of 6-Bromoindigo (MBI), a closely related compound, offers insights into the crystal structure and potential for studying interactions in solid-state chemistry. The research on 6-bromo-2-(3-oxo-2,3-dihydro-1H-indol-2-ylidene)-2,3-dihydro-1H-indol-3-one demonstrates the relevance of such compounds in understanding molecular packing and intermolecular interactions (Szalda, Ramig, Lavinda, Koren, & Massa, 2012).
Chemical Modifications and Biological Activities
Synthesis of 2-Bromo(chloro)-3-selenyl(sulfenyl)indoles
A novel method for synthesizing 2-bromo(chloro)-3-selenyl(sulfenyl)indoles via tandem reactions was developed. This approach, involving the modification of indole scaffolds, showcases the versatility of this compound derivatives for further chemical transformations and potential applications in medicinal chemistry (Liu, Li, Chen, & Wang, 2012).
Photochromic and Photo-Induced Isomerization Studies
Spiropyrans and Spirooxazines Research
The investigation into photochromic spiropyrans and spirooxazines, utilizing halogenated indoles as starting materials, opens up possibilities for the application of this compound in materials science. These compounds' ability to undergo photo-induced isomerization can be instrumental in developing new optical materials and switches (Voloshin, Chernyshev, Bezuglyi, Metelitsa, Voloshina, & Minkin, 2008).
Safety and Hazards
Properties
IUPAC Name |
6-bromo-5-chloro-1,3-dihydroindol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO/c9-5-3-7-4(1-6(5)10)2-8(12)11-7/h1,3H,2H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWNCPKNANWIGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.